molecular formula C9H11NO B575808 2-Cyclobutylpyridin-3-ol CAS No. 188669-95-6

2-Cyclobutylpyridin-3-ol

Cat. No.: B575808
CAS No.: 188669-95-6
M. Wt: 149.193
InChI Key: BRMPQNUYWBXQHJ-UHFFFAOYSA-N
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Description

2-Cyclobutylpyridin-3-ol is an organic compound that belongs to the class of pyridines It features a cyclobutyl group attached to the second carbon of the pyridine ring and a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclobutyl-substituted pyridine derivative, followed by hydroxylation at the third position. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutylpyridine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Cyclobutylpyridin-3-one or cyclobutylpyridin-3-aldehyde.

    Reduction: Cyclobutylpyridine.

    Substitution: Cyclobutylpyridin-3-halide or cyclobutylpyridin-3-alkyl.

Scientific Research Applications

2-Cyclobutylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclobutylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules.

Comparison with Similar Compounds

    2-Cyclopropylpyridin-3-ol: Features a cyclopropyl group instead of a cyclobutyl group.

    2-Cyclopentylpyridin-3-ol: Features a cyclopentyl group instead of a cyclobutyl group.

    2-Cyclohexylpyridin-3-ol: Features a cyclohexyl group instead of a cyclobutyl group.

Uniqueness: 2-Cyclobutylpyridin-3-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

2-cyclobutylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-2-6-10-9(8)7-3-1-4-7/h2,5-7,11H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMPQNUYWBXQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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